REACTION_CXSMILES
|
N#N.[CH3:3][O:4][C:5](=[O:12])[CH2:6][C:7]1[S:8][CH:9]=[CH:10][CH:11]=1.[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.C(O)(=O)C>[CH3:3][O:4][C:5](=[O:12])[CH2:6][C:7]1[S:8][C:9]([Br:13])=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(CC=1SC=CC1)=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the mixture for 3 d at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(The following reaction
|
Type
|
CUSTOM
|
Details
|
Add water to the reaction mixture, separate layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqu
|
Type
|
WASH
|
Details
|
Wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaOH and water and once with brine and dry it with Na2SO4
|
Type
|
CUSTOM
|
Details
|
Purify the crude product by preparative radial chromatography (CyH/EtOAc 5+1]
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1SC(=CC1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.46 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |